molecular formula C24H21N5O2 B12049225 8-(Benzylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 476480-10-1

8-(Benzylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B12049225
CAS No.: 476480-10-1
M. Wt: 411.5 g/mol
InChI Key: CMONLPNGGHGXIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Benzylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the class of purines. This compound is characterized by its unique structure, which includes a benzylamino group, a methyl group, and a naphthalen-1-ylmethyl group attached to a purine core. The compound’s intricate structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Benzylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Benzylamino Group: The benzylamino group is introduced via nucleophilic substitution reactions, where a benzylamine reacts with a suitable leaving group on the purine core.

    Attachment of the Methyl Group: The methyl group is introduced through alkylation reactions, often using methyl iodide or similar reagents.

    Addition of the Naphthalen-1-ylmethyl Group: The naphthalen-1-ylmethyl group is attached through Friedel-Crafts alkylation or similar reactions, using naphthalen-1-ylmethanol or related compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(Benzylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the purine core, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzylamine for nucleophilic substitution, methyl iodide for alkylation.

Major Products Formed

Scientific Research Applications

8-(Benzylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antiviral activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 8-(Benzylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    8-(Benzylamino)-3-methyl-7-(phenylmethyl)-1H-purine-2,6(3H,7H)-dione: Similar structure but with a phenylmethyl group instead of a naphthalen-1-ylmethyl group.

    8-(Benzylamino)-3-methyl-7-(pyridin-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione: Similar structure but with a pyridin-1-ylmethyl group.

Uniqueness

The uniqueness of 8-(Benzylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the naphthalen-1-ylmethyl group, in particular, may enhance its interactions with certain molecular targets, leading to unique applications and effects.

Properties

CAS No.

476480-10-1

Molecular Formula

C24H21N5O2

Molecular Weight

411.5 g/mol

IUPAC Name

8-(benzylamino)-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C24H21N5O2/c1-28-21-20(22(30)27-24(28)31)29(23(26-21)25-14-16-8-3-2-4-9-16)15-18-12-7-11-17-10-5-6-13-19(17)18/h2-13H,14-15H2,1H3,(H,25,26)(H,27,30,31)

InChI Key

CMONLPNGGHGXIZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CC=C3)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.